7-(4-Methylphenyl)tetraphene
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Overview
Description
7-(4-Methylphenyl)tetraphene is a derivative of tetraphene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the tetraphene core. Tetraphene derivatives are known for their unique structural and electronic properties, making them of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylphenyl)tetraphene typically involves the catalytic cyclization of precursor molecules. One common method is the [2 + 2 + 2] cycloaddition of triynes, which can be catalyzed by transition metals such as ruthenium or palladium . This approach yields the target compound in good yields with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylphenyl)tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(4-Methylphenyl)tetraphene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 7-(4-Methylphenyl)tetraphene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as catalysis and electronic devices .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Benzo[k]tetraphene: Similar in structure but with different electronic properties.
BN-embedded tetraphenes: Contain boron and nitrogen atoms, offering distinct photophysical properties
Uniqueness
7-(4-Methylphenyl)tetraphene stands out due to its specific substitution pattern, which imparts unique electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
CAS No. |
30223-86-0 |
---|---|
Molecular Formula |
C25H18 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-(4-methylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C25H18/c1-17-10-12-19(13-11-17)25-22-9-5-3-7-20(22)16-24-21-8-4-2-6-18(21)14-15-23(24)25/h2-16H,1H3 |
InChI Key |
RDLFOHXEKHAAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC4=CC=CC=C4C3=CC5=CC=CC=C52 |
Origin of Product |
United States |
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